1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea is a synthetic small molecule featuring a urea core linked to a substituted phenyl ring and a pyrimidine moiety. The phenyl group is substituted with chlorine and methoxy groups at positions 5 and 2, respectively, while the pyrimidine ring contains a dimethylamino substituent at position 2. Its molecular formula (inferred from analogs) is likely similar to the closely related compound 1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea (CAS: 1797974-77-6, C₁₆H₂₀ClN₅O₄), which shares structural motifs but differs in substituent positions .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c1-20(2)13-16-7-10(8-17-13)18-14(21)19-11-6-9(15)4-5-12(11)22-3/h4-8H,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTGZGUHACLJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Chloromethoxyphenyl group : Contributes to the lipophilicity and binding affinity.
- Dimethylaminopyrimidine moiety : Enhances biological activity through interactions with specific biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been studied for its inhibitory effects on various kinases, which are critical in cell signaling pathways involved in cancer and inflammation. For example, it has shown promising results as an inhibitor of Aurora B kinase, with an IC50 value in the low nanomolar range, indicating high potency .
- Cell Cycle Arrest : In vitro studies have demonstrated that 1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea can induce cell cycle arrest in the G2/M phase. This is significant for its potential use as an anticancer agent, as it disrupts the proliferation of cancer cells .
Anticancer Activity
Several studies have reported on the anticancer properties of this compound:
- Inhibition of Tumor Growth : In mouse models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to its ability to inhibit tubulin polymerization, which is essential for mitotic spindle formation .
- Selectivity and Toxicity : The compound exhibits selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic window. Toxicological assessments have indicated manageable side effects at therapeutic doses .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects:
- Cytokine Inhibition : It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Breast Cancer Model : A study involving a xenograft model demonstrated that treatment with 1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea led to a 60% reduction in tumor volume after four weeks of treatment compared to untreated controls .
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema and reduced levels of inflammatory markers in serum .
Comparative Efficacy Table
| Compound Name | IC50 (nM) | Target | Effect |
|---|---|---|---|
| 1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea | 0.37 | Aurora B kinase | Anticancer |
| Barasertib (AZD1152) | 0.37 | Aurora B kinase | Anticancer |
| Compound 13 | 56 | Plasmodium falciparum PK1 | Antiparasitic |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with shared structural features:
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea (CAS: 1797974-77-6)
- Structural Differences : Additional methoxy group at position 4 of the phenyl ring and a methoxy substituent on the pyrimidine ring.
- Impact: The extra methoxy group increases molecular weight (C₁₆H₂₀ClN₅O₄ vs.
- Activity: No direct biological data are available, but the dimethylamino-pyrimidine motif is common in kinase inhibitors.
M64/M64HCl (FAK Activator)
- Structure: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea (M64) and its hydrochloride salt (M64HCl) .
- Key Differences: Pyridine and morpholino substituents replace the pyrimidine and methoxy groups. Trifluoromethyl (CF₃) group on the phenyl ring enhances electronegativity and metabolic resistance.
- Activity : M64HCl is a water-soluble FAK activator with demonstrated efficacy in intestinal epithelial cell protection, highlighting the role of urea derivatives in kinase modulation .
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
- Structure: Thiourea derivative with a dimethylamino-cyclohexyl group and perfluorophenyl substituent .
- Key Differences: Thiourea core (C=S vs. Perfluorophenyl group increases hydrophobicity and chemical stability.
- Activity : Thioureas are often explored in medicinal chemistry for metal chelation or enzyme inhibition, though specific data for this compound are unavailable .
Comparative Data Table
*Hypothetical formula based on structural analogy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
